4-Amino-5-methylthiophene-2-sulfonyl fluoride 4-Amino-5-methylthiophene-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2168970-66-7
VCID: VC4162980
InChI: InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3
SMILES: CC1=C(C=C(S1)S(=O)(=O)F)N
Molecular Formula: C5H6FNO2S2
Molecular Weight: 195.23

4-Amino-5-methylthiophene-2-sulfonyl fluoride

CAS No.: 2168970-66-7

Cat. No.: VC4162980

Molecular Formula: C5H6FNO2S2

Molecular Weight: 195.23

* For research use only. Not for human or veterinary use.

4-Amino-5-methylthiophene-2-sulfonyl fluoride - 2168970-66-7

Specification

CAS No. 2168970-66-7
Molecular Formula C5H6FNO2S2
Molecular Weight 195.23
IUPAC Name 4-amino-5-methylthiophene-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3
Standard InChI Key GKIXAGCISFLOHT-UHFFFAOYSA-N
SMILES CC1=C(C=C(S1)S(=O)(=O)F)N

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Amino-5-methylthiophene-2-sulfonyl fluoride features a thiophene ring substituted at positions 2, 4, and 5 (Figure 1). The sulfonyl fluoride (-SO2_2F) group at position 2 confers electrophilic reactivity, while the amino (-NH2_2) and methyl (-CH3_3) groups at positions 4 and 5 modulate electronic and steric properties. The planar thiophene ring enhances conjugation, influencing both stability and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2168970-66-7
Molecular FormulaC5H6FNO2S2\text{C}_5\text{H}_6\text{FNO}_2\text{S}_2
Molecular Weight195.2 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analog sulfonyl fluorides exhibit characteristic signals:

  • 1^1H NMR: Aromatic protons on thiophene resonate at δ 6.8–7.5 ppm, while the -SO2_2F group deshields adjacent protons .

  • 19^{19}F NMR: Sulfonyl fluorides typically show signals near δ 55–65 ppm .

  • IR: Strong absorption bands at 1350–1400 cm1^{-1} (S=O asymmetric stretch) and 750–800 cm1^{-1} (S-F stretch) .

Synthesis and Manufacturing

Direct Fluorination Strategies

The most common route to sulfonyl fluorides involves fluorinating sulfonic acids or chlorides. For 4-amino-5-methylthiophene-2-sulfonyl fluoride, a plausible pathway includes:

  • Sulfonation: Treat 4-amino-5-methylthiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Fluorination: React the intermediate with potassium bifluoride (KHF2_2) to replace chlorine with fluorine .

Reaction Scheme

Thiophene-SO2Cl+KHF2Thiophene-SO2F+KCl+HCl\text{Thiophene-SO}_2\text{Cl} + \text{KHF}_2 \rightarrow \text{Thiophene-SO}_2\text{F} + \text{KCl} + \text{HCl}

This method, adapted from MDPI’s review on arylsulfonyl fluorides, achieves moderate yields (50–70%) but requires careful handling of corrosive reagents .

Alternative Approaches

  • Sandmeyer-Type Reactions: Copper-catalyzed radical fluorosulfonylation of diazonium salts, using SO2_2 and fluorine sources, offers a one-pot synthesis for aromatic sulfonyl fluorides .

  • Late-Stage Functionalization: Direct C-H fluorosulfonylation of thiophene derivatives using AgF2_2 or electrophilic fluorinating agents remains an area of active research .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes facile nucleophilic substitution with amines, alcohols, and thiols. For example:

  • Sulfonamide Formation: Reacting with primary amines yields sulfonamides, a reaction accelerated by Lewis acids like Ca(NTf2_2)2_2 .

Ar-SO2F+R-NH2Ca(NTf2)2Ar-SO2NHR+HF\text{Ar-SO}_2\text{F} + \text{R-NH}_2 \xrightarrow{\text{Ca(NTf}_2\text{)}_2} \text{Ar-SO}_2\text{NHR} + \text{HF}

This reactivity is critical for generating bioactive molecules, as sulfonamides are prevalent in antimicrobial and anticancer agents .

SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by Sharpless et al., leverages the stability and selectivity of sulfonyl fluorides for bioconjugation. 4-Amino-5-methylthiophene-2-sulfonyl fluoride’s amino group enables further functionalization, making it a dual-handle reagent for:

  • Protein Modification: Conjugation with cysteine residues via Michael addition .

  • Polymer Synthesis: Step-growth polymerization with diols or diamines .

Pharmaceutical and Industrial Applications

Drug Discovery

The thiophene scaffold is a privileged structure in medicinal chemistry, featured in NSAIDs (e.g., Tenoxicam) and kinase inhibitors. Sulfonyl fluorides enhance target engagement through covalent binding, as seen in:

  • Protease Inhibitors: Irreversible inhibition of serine hydrolases via sulfonylation .

  • Anticancer Agents: Tubulin polymerization inhibitors with improved pharmacokinetics .

Chemical Biology Tools

  • Activity-Based Probes (ABPs): Electrophilic warheads for mapping enzyme activity in live cells .

  • Antibody-Drug Conjugates (ADCs): Stable linkage of cytotoxins to monoclonal antibodies .

Future Directions

  • Synthetic Methodology: Developing catalytic asymmetric fluorosulfonylation for chiral sulfonyl fluorides.

  • Biological Evaluation: Screening against neglected disease targets (e.g., tuberculosis, malaria).

  • Material Science: Incorporating into redox-active polymers for battery electrolytes .

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